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Bicyclo[3.2.1]octane-1-carbaldehyde

Cat. No.: B13329030
M. Wt: 138.21 g/mol
InChI Key: HMCGOXDZKSJAIR-UHFFFAOYSA-N
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Description

Bicyclo[3.2.1]octane-1-carbaldehyde (CAS 26845-35-2) is a valuable synthetic intermediate belonging to the class of bicyclic organic compounds. With the molecular formula C9H14O and a molecular weight of 138.21 g/mol, this compound features an aldehyde functional group grafted onto a rigid bicyclo[3.2.1]octane scaffold . This framework is a subject of intensive research as it is a core structure found in numerous biologically active natural products and pharmaceuticals . The aldehyde group serves as a key reactive handle for further chemical transformations, making this compound a versatile building block for constructing more complex molecular architectures. It can undergo various reactions, including Wittig olefination and aldol condensation, to extend molecular conjugation or create novel polycyclic structures for material science and drug discovery applications . Research into similar bicyclo[3.2.1]octane derivatives has shown a range of promising biological activities, including cholinesterase inhibition and the inhibition of platelet-activating factor (PAF)-induced aggregation, highlighting the potential of this scaffold in developing new therapeutic agents . This rigid, three-dimensional structure is of particular interest in medicinal chemistry for its potential to explore novel chemical space and its similarity to bioactive alkaloids. This compound is intended for use as a key intermediate in organic synthesis and pharmaceutical R&D.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O B13329030 Bicyclo[3.2.1]octane-1-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

bicyclo[3.2.1]octane-1-carbaldehyde

InChI

InChI=1S/C9H14O/c10-7-9-4-1-2-8(6-9)3-5-9/h7-8H,1-6H2

InChI Key

HMCGOXDZKSJAIR-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C1)(C2)C=O

Origin of Product

United States

Strategic Synthetic Methodologies for Bicyclo 3.2.1 Octane 1 Carbaldehyde and Analogous Scaffolds

Total Synthesis Approaches to the Bicyclo[3.2.1]octane Core

The construction of the bicyclo[3.2.1]octane skeleton is a central theme in the total synthesis of numerous natural products. nih.govchemistryviews.org These strategies often involve the creation of the bridged ring system as a key step, which can then be further elaborated to achieve the final target molecule. uniroma1.itresearchgate.net The versatility of the bicyclo[3.2.1]octane framework makes it a crucial intermediate in synthetic endeavors. rsc.org

Fragmentation-Based Strategies for Bicyclo[3.2.1]octane Construction

One effective method for assembling the bicyclo[3.2.1]octane system involves the selective fragmentation of more complex, strained ring systems. nih.govresearchgate.net A notable example is the fragmentation of functionalized tricyclo[3.2.1.0²·⁷]octane derivatives. nih.govmdpi.com These tricyclic precursors can be synthesized through methods such as intramolecular cyclopropanation. nih.gov The subsequent cleavage of a specific bond within the tricyclic framework leads to the desired bicyclo[3.2.1]octane structure. For instance, the use of samarium(II) diiodide can induce a regioselective cleavage of a C-C bond in the cyclopropane (B1198618) ring of a tricyclo[3.2.1.0²·⁷]octan-3-one intermediate, affording the bicyclo[3.2.1]octane ring system in good yield. nih.gov Another approach involves a photolytic alkoxy radical fragmentation-reduction sequence to construct the ring system of certain natural products. researchgate.net

Skeletal diversification through C-C bond cleavage of a common tricyclooctane intermediate also provides access to the bicyclo[3.2.1]octane core, among other bicyclic frameworks. nih.gov This strategy highlights the utility of strained molecules as precursors to diverse molecular architectures. nih.gov

Cycloaddition Reactions in Bicyclo[3.2.1]octane Scaffold Assembly

Cycloaddition reactions represent a powerful and convergent approach to the bicyclo[3.2.1]octane scaffold, enabling the rapid construction of the bicyclic core. mdpi.comrsc.org Various types of cycloadditions have been successfully employed, each offering unique advantages in terms of stereocontrol and functional group tolerance.

The intramolecular Diels-Alder (IMDA) reaction is a key strategy for constructing the bicyclo[3.2.1]octane framework. nih.govmdpi.com This reaction involves a 5-vinyl-1,3-cyclohexadiene moiety which, upon heating, undergoes an intramolecular [4+2] cycloaddition to form a tricyclo[3.2.1.0²·⁷]octane intermediate. nih.govmdpi.com This tricyclic system can then be selectively opened, for example through a cyclopropane ring opening, to yield the desired bicyclo[3.2.1]octane derivative. mdpi.comnih.gov This methodology has been successfully applied in the enantiopure synthesis of highly functionalized bicyclo[3.2.1]octane systems starting from commercially available chiral materials like carvone (B1668592). nih.govresearchgate.net For example, a trimethylsilylether derivative of an α,β-unsaturated ketone can undergo an IMDA reaction to form the bicyclo[3.2.1]octane system. mdpi.com

Starting Material Key Reaction Intermediate Final Core Reference
5-vinyl-1,3-cyclohexadiene derivativeIntramolecular Diels-Aldertricyclo[3.2.1.0²·⁷]octanebicyclo[3.2.1]octane nih.govmdpi.com
α,β-unsaturated ketone with a tethered dieneIntramolecular Diels-Aldertricyclo[3.2.1.0²·⁷]octanebicyclo[3.2.1]octane mdpi.com

Formal [4+3] cycloaddition reactions provide a direct route to the seven-membered ring of the bicyclo[3.2.1]octane system. This strategy often involves the reaction of a 1,3-diene with a three-carbon component, such as an oxyallyl cation equivalent. acs.org For instance, the reaction of 3-alkenylindoles with dimethoxy silyl (B83357) enol ethers, which serve as oxyallyl cation precursors, can lead to the formation of indole-fused bicyclo[3.2.1]octane derivatives through a transannular aldol (B89426) reaction following the initial cycloaddition. acs.org Another approach utilizes the silver-catalyzed [4+3] cycloaddition of 1,3-dienes with vinyl-N-triftosylhydrazones to produce 1,4-cycloheptadienes, which are precursors to the bicyclo[3.2.1]octane framework.

Reactant 1 Reactant 2 Catalyst/Mediator Product Core Reference
3-AlkenylindoleOxyallyl cation equivalentTMSOTfIndole-fused bicyclo[3.2.1]octane acs.org
1,3-DieneVinyl-N-triftosylhydrazoneSilver catalyst1,4-Cycloheptadiene

The 1,3-dipolar cycloaddition reaction is another versatile tool for the synthesis of bicyclo[3.2.1]octane scaffolds, particularly those containing heteroatoms. nih.govrsc.org A highly regio- and diastereoselective strategy involves the intramolecular [3+2] cycloaddition of nitrones. nih.govrsc.org This reaction can be initiated from readily accessible vinylogous carbonates and N-substituted hydroxylamine (B1172632) hydrochlorides, leading to the formation of bicyclic isoxazolidines, which are valuable precursors to other functionalized bicyclo[3.2.1]octanes. nih.govrsc.org This method is often performed under catalyst-free conditions. rsc.org Another example is the tandem Michael addition-1,3-dipolar cycloaddition of aldoximes with divinyl sulfone to afford 7-oxa-4-thia-1-aza-bicyclo[3.2.1]octane 4,4-dioxides. researchgate.netresearchgate.net Furthermore, 3-oxidopyraziniums, acting as azomethine ylides, can undergo 1,3-dipolar cycloadditions with various dipolarophiles to yield diazabicyclo[3.2.1]octanes. acs.org

Dipole Dipolarophile Reaction Type Product Scaffold Reference
Nitrone (intramolecular)Alkene[3+2] CycloadditionBicyclic isoxazolidine nih.govrsc.org
Aldoxime-derived nitroneDivinyl sulfoneTandem Michael addition/1,3-dipolar cycloaddition7-oxa-4-thia-1-aza-bicyclo[3.2.1]octane researchgate.netresearchgate.net
3-OxidopyraziniumAcrylate derivatives1,3-Dipolar CycloadditionDiazabicyclo[3.2.1]octane acs.org

Ring Expansion and Rearrangement Strategies Towards Bicyclo[3.2.1]octane Systems

Ring expansion and rearrangement reactions offer an alternative and often elegant pathway to the bicyclo[3.2.1]octane framework. These transformations can convert more readily available smaller ring systems into the desired bicyclic structure. For example, a samarium(II)-induced 1,2-rearrangement with ring expansion of a methylenebicyclo[4.2.0]octanone can directly yield a methylenebicyclo[3.2.1]octanol. acs.org The proposed mechanism involves the generation of a ketyl radical, followed by a ketyl-olefin cyclization to form a cyclopentane (B165970), and subsequent radical fragmentation. acs.org

Another notable strategy involves the regioselective rearrangement of azanorbornanic aminyl radicals. us.esnih.gov These nitrogen-centered radicals, generated from the corresponding azides, can undergo a ring-opening/ring-closing sequence to expand the [2.2.1] bicyclic system into a 2,8-diazabicyclo[3.2.1]oct-2-ene system. us.esnih.gov This radical ring expansion provides a straightforward route to heteroatom-containing bicyclo[3.2.1]octanes from easily accessible starting materials. us.es

Dichlorocarbene (B158193) Addition and Subsequent Ring Expansion

A well-established method for the synthesis of the bicyclo[3.2.1]octane core involves the addition of dichlorocarbene to norbornene, followed by a ring expansion reaction. google.com This process typically begins with the reaction of norbornene with a source of dichlorocarbene, such as that generated from ethyl trichloroacetate (B1195264) and sodium methoxide. orgsyn.org This addition leads to the formation of a dichlorocyclopropane intermediate which, under the reaction conditions, rearranges to form a dichlorobicyclo[3.2.1]octene derivative. datapdf.comacs.org

Radical-Mediated Rearrangements and Ring Formation

Radical cyclizations offer a powerful and often stereoselective means to construct complex cyclic systems, including the bicyclo[3.2.1]octane framework. Transannular radical cyclizations, in particular, have been shown to be effective. For example, cyclohept-4-enylmethyl radicals can undergo transannular cyclization to yield the bicyclo[3.2.1]octane skeleton. rsc.org This approach leverages the formation of a radical species which then attacks an internal double bond to forge the bicyclic structure.

More recent developments have utilized radical-based strategies for the synthesis of highly functionalized bicyclo[3.2.1]octanes. An iodine-induced cyclization and oxidation of allylic alcohols has been developed to produce these complex structures through the formation of six new bonds in a single cascade. Mechanistic studies suggest the reaction proceeds through the formation of a diene intermediate, followed by an intramolecular radical addition and subsequent elimination to afford the bicyclo[3.2.1]octane product. Another innovative approach involves a radical reductive cyclization of 1,6-dienynes to construct the bicyclo[3.2.1]octane core, which has been applied in the divergent total synthesis of natural products. beilstein-journals.org

Base- and Acid-Promoted Cyclizations for Bridged Ring Formation

Both acid and base catalysis can be effectively employed to promote the cyclization of appropriately functionalized precursors to form the bicyclo[3.2.1]octane ring system. mdpi.com

Base-Promoted Cyclizations: Intramolecular aldol reactions and Michael additions are common strategies in base-promoted cyclizations. For example, the base-catalyzed reaction of 1,3-cyclopentanediones tethered to activated olefins can yield bicyclo[3.2.1]octane-6,8-dione derivatives with high stereocontrol. researchgate.net The choice of base and reaction time can influence the reaction's course and the stereochemical outcome. researchgate.net Similarly, base-promoted cyclization of a 1,4-diketone has been utilized to form a bicyclo[3.2.1] intermediate in the synthesis of complex natural products. mdpi.com

Acid-Promoted Cyclizations: Acid-catalyzed rearrangements and cyclizations provide another efficient route. For instance, triflic acid can promote the enantioselective cyclization of alkynes to form polycyclic compounds, including benzobicyclo[3.2.1]octanes, through cationic rearrangements. researchgate.net This method has been applied in the synthesis of various natural product frameworks. researchgate.net

Stereoselective and Enantioselective Synthesis of Bicyclo[3.2.1]octane-1-carbaldehyde and Chiral Derivatives

The development of stereoselective and enantioselective methods for the synthesis of bicyclo[3.2.1]octane derivatives is of significant importance due to the prevalence of chiral bicyclo[3.2.1]octane cores in biologically active molecules. mdpi.combohrium.comdicp.ac.cn

Organocatalytic Approaches for Asymmetric Bicyclo[3.2.1]octane Construction

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering advantages such as mild reaction conditions and the avoidance of toxic metals. bohrium.comumich.edu

Asymmetric Induction via Hydrogen-Bonding Interactions

Chiral hydrogen-bonding catalysts, such as thioureas and phosphoric acids, have been successfully employed in the enantioselective synthesis of bicyclo[3.2.1]octanes. bohrium.comrsc.org These catalysts can activate substrates through the formation of multiple hydrogen bonds, creating a chiral environment that directs the stereochemical outcome of the reaction. umich.edu

A notable example is the use of chiral phosphoric acids to catalyze the desymmetrizing Michael cyclization of 2,2-disubstituted cyclic 1,3-diones tethered to electron-deficient alkenes. rsc.org This reaction affords bicyclo[3.2.1]octanes with high enantioselectivities by creating three new stereogenic centers, including an all-carbon quaternary center. rsc.org The bifunctional nature of the phosphoric acid catalyst is believed to be crucial for the activation of the substrate and the observed high levels of asymmetric induction. rsc.org

Domino Michael-Henry Reactions for Stereocontrol

Domino reactions, also known as cascade reactions, are highly efficient processes that allow for the formation of multiple bonds in a single synthetic operation. rsc.orgacs.org The organocatalytic domino Michael-Henry reaction has proven to be a particularly effective strategy for the stereocontrolled synthesis of substituted bicyclo[3.2.1]octanes. rsc.orgresearchgate.net

In one approach, the reaction between a 1,4-cyclohexanedione (B43130) and a nitroalkene, catalyzed by a chiral organocatalyst, yields bicyclo[3.2.1]octane derivatives with four contiguous stereogenic centers. rsc.org These products are formed as a single diastereomer with excellent enantioselectivities. rsc.org Similarly, a tandem Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes, catalyzed by a quinine-derived thiourea (B124793), produces bicyclo[3.2.1]octan-8-ones with high diastereoselectivity and enantioselectivity. researchgate.net These reactions demonstrate the power of organocatalysis to control the formation of multiple stereocenters in a single transformation, providing access to complex and enantiomerically enriched bicyclo[3.2.1]octane scaffolds. acs.org

Data Tables

Table 1: Organocatalytic Domino Michael-Henry Reaction for Bicyclo[3.2.1]octane Synthesis

EntryReactant 1Reactant 2CatalystDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)Reference
11,4-CyclohexanedioneNitrostyreneProline-derived catalystSingle diastereomer>99%High rsc.org
2Cyclohexane-1,2-dioneNitrostyreneQuinine-derived thiourea>99:192-99%Good researchgate.net
31,3-Cyclopentanedione derivativeNitroalkeneBifunctional thiourea-cinchonidine>99:1up to 96%Excellent researchgate.net

Table 2: Chiral Phosphoric Acid-Catalyzed Desymmetrizing Michael Cyclizations

EntrySubstrateCatalyst Loading (mol%)Enantiomeric Excess (ee)Yield (%)Reference
1Enone dione (B5365651) 1a392%High rsc.org
2Enone dione 1b395%High rsc.org
3Enone dione 1j590%75% (after 24h) rsc.org

Chiral Pool Synthesis Utilizing Naturally Derived Precursors (e.g., Carvone)

The "chiral pool" approach leverages the inherent stereochemistry of readily available natural products to construct complex chiral molecules. Carvone, a monoterpene available in both (R)- and (S)-enantiomeric forms, is a prominent starting material for the synthesis of enantiopure bicyclo[3.2.1]octane systems. mdpi.commdpi.com Its chemical structure, featuring an α,β-unsaturated carbonyl within a cyclohexane (B81311) ring and a stereocenter, makes it an ideal precursor. mdpi.com

A notable strategy involves the conversion of carvone into a 5-vinyl-1,3-cyclohexadiene intermediate. This diene can then undergo an intramolecular Diels-Alder (IMDA) reaction to form a tricyclo[3.2.1.02,7]octane skeleton. Subsequent selective cleavage of the cyclopropane ring furnishes the desired bicyclo[3.2.1]octane framework. mdpi.com This approach has been successfully applied to prepare a variety of highly functionalized, enantiopure bicyclo[3.2.1]octane derivatives. mdpi.comnih.gov The synthesis of (+)-omphadiol, a sesquiterpenoid, from (–)-carvone further exemplifies the utility of this precursor in accessing the bicyclo[3.2.1]octane core through a series of transformations including aldol lactonization and ring-closing metathesis. escholarship.org

Table 1: Key Transformations in the Chiral Pool Synthesis of Bicyclo[3.2.1]octane Scaffolds from Carvone
Starting MaterialKey Reaction StepsResulting Scaffold/IntermediateReference
(R)- or (S)-Carvone1. Methoxycarbonylation 2. Conversion to 5-vinyl-1,3-cyclohexadiene 3. Intramolecular Diels-Alder (IMDA) 4. Cyclopropane ring openingEnantiopure functionalized bicyclo[3.2.1]octanes mdpi.com
(–)-Carvone1. Mukaiyama hydration & oxidative cleavage 2. Aldol lactonization 3. Enolate-alkylation & ring-closing metathesisBicyclo[3.2.1]octane framework for (+)-omphadiol synthesis escholarship.org

Catalyst-Controlled Stereochemistry in Bicyclo[3.2.1]octane Synthesis

Beyond the chiral pool, the stereoselective synthesis of bicyclo[3.2.1]octane scaffolds can be achieved from achiral precursors using catalytic methods. Both transition-metal catalysis and organocatalysis have proven effective in controlling the stereochemical outcome during the construction of the bicyclic ring system. bohrium.comacs.org

Palladium catalysis has been employed in various transformations. For instance, an enantioselective construction of indole-fused bicyclo[3.2.1]octanes bearing an all-carbon quaternary bridgehead stereocenter was developed via an aminopalladition-triggered Heck-type reaction. bohrium.com Another palladium-catalyzed rearrangement of 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans affords functionalized bicyclo[3.2.1]octan-8-ones with high diastereoselectivity. nih.gov

Organocatalysis offers a powerful metal-free alternative. An enantio- and diastereoselective organocatalytic domino Michael/Aldol reaction has been described for the direct synthesis of bicyclo[3.2.1]octane derivatives with four stereogenic centers. acs.org This reaction, often utilizing chiral amine or thiourea catalysts, proceeds in good yields and with high enantioselectivities (up to 95:5 er). acs.orgnih.gov These domino or cascade reactions, initiated by a Michael addition, efficiently assemble the complex bicyclic structure in a single operational step from relatively simple cyclic ketones and unsaturated esters or amides. acs.orgnih.gov

Table 2: Examples of Catalyst-Controlled Syntheses of Bicyclo[3.2.1]octane Scaffolds
Catalyst SystemSubstrate TypeReaction TypeKey FeaturesReference
Palladium(II) / Chiral Ligand2-Alkynyl aniline (B41778) derivativesCascade (Aminopalladation/Heck-type)Excellent enantioselectivity for indole-fused bicyclo[3.2.1]octanes bohrium.com
Palladium(0)2-Vinyl-hexahydro-2,3-benzofuransIsomerization/RearrangementHigh stereospecificity (endo-configured diastereomers) nih.gov
Chiral Amine OrganocatalystCyclic 1,3-ketoesters & β,γ-unsaturated 1,2-ketoestersDomino Michael/AldolGood yields (53–98%), high enantioselectivity (up to 95:5 ee) acs.org
Base (e.g., K₂CO₃)1,3-Cyclopentanediones tethered to activated olefinsIntramolecular Michael AdditionHigh yields, formation of up to five stereogenic centers nih.gov

Functional Group Interconversions Leading to this compound

The introduction of the 1-carbaldehyde group onto a pre-formed bicyclo[3.2.1]octane core is a critical step that relies on well-established functional group interconversions. The primary strategies include the oxidation of a corresponding primary alcohol, formylation reactions, and the reduction of a carboxylic acid derivative.

The selective oxidation of a primary alcohol, such as bicyclo[3.2.1]octan-1-ylmethanol, to the corresponding aldehyde is a fundamental transformation in organic synthesis. A key challenge is preventing over-oxidation to the carboxylic acid. beilstein-journals.org A variety of methods are suitable for this conversion.

Reagents such as Dess-Martin periodinane (DMP) and those used in Swern or Pfitzner-Moffatt type oxidations (which utilize activated dimethyl sulfoxide) are effective under mild conditions. uhamka.ac.idorganic-chemistry.org Catalytic methods are often preferred for their improved atom economy and milder reaction profiles. The use of the stable nitroxyl (B88944) radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in conjunction with a stoichiometric co-oxidant like sodium hypochlorite (B82951) or in aerobic oxidation schemes catalyzed by copper or iron salts, is a highly reliable and chemoselective method for oxidizing primary alcohols to aldehydes. beilstein-journals.orgd-nb.info Mechanochemical approaches using ball milling with a TEMPO-based system have also been developed as an eco-friendly alternative that can provide excellent yields. beilstein-journals.org

Table 3: Common Reagents for the Selective Oxidation of Primary Alcohols to Aldehydes
Reagent/SystemTypical ConditionsAdvantagesReference
Dess-Martin Periodinane (DMP)CH₂Cl₂, Room Temp.Mild, neutral conditions, broad substrate scope uhamka.ac.id
Swern Oxidation (oxalyl chloride, DMSO, base)Low Temp. (-78 °C), CH₂Cl₂High yields, avoids heavy metals organic-chemistry.org
TEMPO / NaOClCH₂Cl₂/H₂O, 0 °C to RTHighly selective for 1° alcohols, catalytic in TEMPO organic-chemistry.org
TEMPO / Cu(I) / O₂ (Air)Ambient Temp., AirAerobic, operationally simple, chemoselective beilstein-journals.org

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgthieme-connect.de The reaction involves an electrophilic substitution with a Vilsmeier reagent, typically a chloroiminium ion, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid halide (like phosphorus oxychloride, POCl₃). wikipedia.orgchemistrysteps.com

The substrate scope is generally limited to compounds that are sufficiently activated to react with the relatively weak electrophilicity of the Vilsmeier reagent. chemistrysteps.com While highly effective for phenols, anilines, and electron-rich heterocycles like pyrroles and indoles, its application to a saturated carbocyclic system such as bicyclo[3.2.1]octane is not straightforward. organic-chemistry.orgnih.gov Direct formylation at the bridgehead carbon would require the generation of a carbocation or an alternative activation mechanism at that position, which is synthetically challenging. The reaction would be more plausible on an unsaturated precursor, such as a bicyclo[3.2.1]octene derivative, where the double bond could act as the nucleophile. Hydrolysis of the resulting iminium ion intermediate would then yield the aldehyde. wikipedia.org

A highly reliable and controllable route to this compound involves the partial reduction of a corresponding carboxylic acid or one of its derivatives. Since bicyclo[3.2.1]octane carboxylates can be synthesized via methods like base-catalyzed intramolecular cyclizations, this approach is synthetically viable. nih.gov

Several two-step protocols are commonly employed:

From Acid Chlorides: The bicyclo[3.2.1]octane-1-carboxylic acid can be converted to its acid chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acid chloride can then be reduced to the aldehyde using a poisoned catalyst (Rosenmund reduction) or, more commonly, with a mild hydride reagent such as lithium tri-tert-butoxyaluminum hydride at low temperatures.

From Esters or Amides: The carboxylic acid can be converted to an ester (e.g., methyl ester) or a Weinreb amide. These derivatives can be cleanly reduced to the aldehyde using diisobutylaluminum hydride (DIBAL-H) at low temperatures, which prevents over-reduction to the primary alcohol.

Table 4: Synthetic Methods for Converting Carboxylic Acid Derivatives to Aldehydes
PrecursorKey Reagent(s)General ConditionsReference
Carboxylic Acid1. SOCl₂ or (COCl)₂ 2. LiAl(O-t-Bu)₃HTwo steps; reduction at low temperature (e.g., -78 °C) uhamka.ac.id
Ester (e.g., Methyl Ester)Diisobutylaluminum hydride (DIBAL-H)Low temperature (e.g., -78 °C) in a non-polar solvent (e.g., Toluene, CH₂Cl₂) uhamka.ac.id
Weinreb AmideDiisobutylaluminum hydride (DIBAL-H) or LiAlH₄Low temperature (e.g., -78 °C to 0 °C) uhamka.ac.id

Retrosynthetic Analysis and Key Disconnections for this compound

A retrosynthetic analysis of this compound reveals several strategic disconnections that highlight the synthetic pathways discussed.

Functional Group Interconversion (FGI): The most immediate disconnection is at the formyl group. The aldehyde (the target) can be traced back to a primary alcohol (precursor for oxidation), a carboxylic acid or its derivative (precursor for reduction), or a nitrile (precursor for reduction/hydrolysis). This is the most common and reliable disconnection.

Ring-Forming Disconnections: The bicyclo[3.2.1]octane core itself can be disconnected to simpler, more flexible precursors.

Intramolecular Cycloaddition: A [4+2] disconnection reveals a 5-vinyl-1,3-cyclohexadiene precursor. This aligns with the intramolecular Diels-Alder strategy, often employed in chiral pool syntheses starting from materials like carvone. mdpi.com

Intramolecular Annulation: A disconnection across two bonds of the newly formed ring points towards a monocyclic precursor suitable for a tandem Michael/Aldol reaction or a double Michael addition. This is a key strategy in catalyst-controlled syntheses. acs.orgrsc.org This typically involves disconnecting a cyclohexanone (B45756) or cyclopentanedione tethered to an appropriate Michael acceptor. nih.gov

This analysis underscores that the synthesis can be approached by either forming the bicyclic core first and then introducing the C1 functionality, or by designing a precursor that already contains the C1 unit (or its masked form) and then executing the key ring-forming reaction.

Mechanistic Investigations of Bicyclo 3.2.1 Octane 1 Carbaldehyde Reactions and Rearrangements

Electrophilic and Nucleophilic Reactivity at the Bicyclo[3.2.1]octane-1-carbaldehyde Moiety.researchgate.netacs.org

The aldehyde functional group at the bridgehead of the bicyclo[3.2.1]octane skeleton is a key site for a variety of chemical transformations. Its reactivity is influenced by the rigid, three-dimensional structure of the bicyclic core. The carbon of the carbonyl group is electrophilic, readily undergoing attack by nucleophiles, while the adjacent α-protons can be abstracted to form enolates, which then act as nucleophiles.

Aldol (B89426) Condensation Reactions of this compound.beilstein-journals.orglibretexts.org

The aldol condensation is a fundamental carbon-carbon bond-forming reaction involving the reaction of an enolate with a carbonyl compound. libretexts.org In the context of bicyclo[3.2.1]octane systems, aldehydes attached to the framework serve as electrophilic partners in these reactions. For instance, a thieno-fused bicyclo[3.2.1]octadiene carbaldehyde has been shown to undergo an aldol condensation with acetone. beilstein-journals.orgbeilstein-journals.org This reaction extends the conjugation of the heteroaromatic moiety while preserving the core bicyclic structure. beilstein-journals.org

Organocatalysis has emerged as a powerful tool for synthesizing complex bicyclic systems, including the bicyclo[3.2.1]octane scaffold, through domino Michael-aldol reactions. mdpi.comnih.gov These sequences allow for the construction of multiple stereogenic centers in a single operation. For example, the reaction of 1,3-diones with α,β-unsaturated aldehydes can yield highly functionalized bicyclo[3.2.1]octanes. nih.gov Similarly, catalyst-free cascade Michael/Henry reactions have been developed to produce structurally diverse bicyclo[3.2.1]octanes with excellent diastereoselectivity. researchgate.net

Table 1: Examples of Aldol and Related Reactions in Bicyclo[3.2.1]octane Systems

ReactantsCatalyst/ConditionsProduct TypeReference
Bicyclo[3.2.1]octadiene aldehyde, AcetoneBaseThieno-fused benzobicyclo[3.2.1]octadiene with extended conjugation beilstein-journals.org
1,2-diones, α,β-unsaturated aldehydesLewis BaseChiral bicyclo[3.2.1]octane-6-carbaldehydes nih.gov
Functionalized vinylogous nucleophile, NitroalkenesCatalyst-freeStructurally distinct bicyclo[3.2.1]octanes researchgate.net
1,3-Cyclopentanediones, Activated olefinsBaseBicyclo[3.2.1]octane-6,8-dione derivatives rsc.org

Wittig Reactions and Olefin Formation from the Aldehyde.

The Wittig reaction is a reliable method for converting aldehydes and ketones into alkenes. This transformation has been successfully applied to carbaldehydes attached to the bicyclo[3.2.1]octadiene skeleton to synthesize novel derivatives. beilstein-journals.org Specifically, carbaldehydes derived from bicyclo[3.2.1]octadiene thiophene (B33073) precursors react with various triphenylphosphonium salts to yield styryl-substituted thienobenzobicyclo[3.2.1]octadiene compounds. beilstein-journals.orgbeilstein-journals.org These reactions typically produce a mixture of cis and trans-isomers, with the trans-isomer often exhibiting a bathochromic and hyperchromic shift in its UV spectrum due to its more planar structure. beilstein-journals.org

The versatility of the Wittig reaction allows for the introduction of a range of substituents, including methyl, methoxy, and cyano groups, onto the newly formed double bond, providing a pathway to a library of functionalized bicyclo[3.2.1]octadiene derivatives for further investigation. beilstein-journals.org

Table 2: Wittig Reaction of a Bicyclo[3.2.1]octadiene Aldehyde

Aldehyde SubstrateWittig Reagent (Triphenylphosphonium salt)ProductReference
Thieno-fused benzobicyclo[3.2.1]octadiene carbaldehydeCorresponding salts for methyl, methoxy, and cyano-styryl groupscis/trans mixture of styryl thienobenzobicyclo[3.2.1]octadiene derivatives beilstein-journals.org

Nucleophilic Substitution on Acyl Chloride Derivatives of the Bicyclo[3.2.1]octane Scaffold.

The conversion of the bridgehead carbaldehyde to a carboxylic acid and subsequently to an acyl chloride provides a reactive electrophilic center for nucleophilic acyl substitution. While specific studies on Bicyclo[3.2.1]octane-1-carbonyl chloride are not extensively detailed in the searched literature, principles of nucleophilic substitution on related bicyclic systems offer significant insight. researchgate.net

For example, studies on the aza-bicyclo[3.2.1]octane (tropane) system have shown that nucleophilic substitution on mesylate derivatives can lead to both expected substitution products and unexpected rearranged skeletons. acs.org The reaction of a 2β-mesyloxymethyl-tropane derivative with alkoxides, imides, or amines resulted in not only the anticipated bicyclo[3.2.1]octane products but also rearranged bicyclo[3.2.2]nonane structures. acs.org The outcome was found to be dependent on the nucleophile; alkoxides exclusively yielded the rearranged product, whereas amines and imides gave a mixture of both bicyclic systems. acs.org This highlights the potential for skeletal rearrangements to compete with direct substitution in rigid bicyclic frameworks, driven by the release of ring strain.

Radical-Mediated Transformations and Skeletal Rearrangements within Bicyclo[3.2.1]octane Systems.beilstein-journals.orgnih.govresearchgate.net

The rigid conformation of the bicyclo[3.2.1]octane skeleton makes it an interesting substrate for radical-mediated reactions and skeletal rearrangements. These transformations often proceed through complex mechanisms involving radical intermediates and can lead to the formation of intricate molecular architectures. researchgate.net

Radical cyclizations are a powerful method for constructing the bicyclo[3.2.1]octane core. beilstein-journals.org For instance, a 5-exo-radical cyclization has been utilized to generate the [3.2.1] bicyclic system, a critical step in the synthesis of complex natural products. researchgate.net Similarly, ketyl radicals, generated under reductive photoinduced electron transfer (PET) conditions, can promote rearrangements to form bicyclo[3.2.1]octanones. researchgate.net The cleavage of cyclopropane (B1198618) rings within larger tricyclic systems, mediated by reagents like samarium(II) iodide, can also proceed through radical intermediates to furnish the bicyclo[3.2.1]octane framework. nih.gov

Skeletal rearrangements are also a hallmark of bicyclo[3.2.1]octane chemistry. beilstein-journals.orgnih.gov For example, 6,8-dioxabicyclo[3.2.1]octan-4-ols can undergo rearrangement to a 3,8-dioxabicyclo[3.2.1]octane ring system when treated with reagents like thionyl chloride or under Appel conditions. nih.govbeilstein-archives.org The mechanism involves the formation of an intermediate chlorosulfite or alkoxytriphenylphosphonium salt, followed by the migration of a neighboring oxygen atom and trapping of the resulting oxocarbenium ion. beilstein-archives.org

Control of Product Distributions via Substituent Effects and Reaction Conditions.

The outcome of radical reactions and rearrangements within the bicyclo[3.2.1]octane system is highly sensitive to both the substitution pattern on the scaffold and the specific reaction conditions employed. This sensitivity allows for a degree of control over the product distribution.

Substituent Effects: The nature and position of substituents can dictate the course of a rearrangement. In the rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols, the stereochemical configuration of the alcohol at the C4 position determines which oxygen atom migrates and, consequently, the structure of the resulting ring system. beilstein-archives.org Similarly, in radical-promoted cyclopropane ring-opening reactions, the location and type of substituent can influence which products are formed. researchgate.net In some radical cyclizations, the selectivity of the product is directly related to the substituents at the bridgehead positions. researchgate.net

Reaction Conditions: The choice of reagents, solvents, and other conditions plays a crucial role in directing the reaction pathway. In the samarium(II) iodide-mediated cleavage of a cyclopropyl (B3062369) ketone to form a bicyclo[3.2.1]octane system, the presence or absence of a protic solvent dramatically alters the product outcome. nih.gov In the absence of a protic source, a different major product resulting from hydrogen abstraction was observed. nih.gov Likewise, in certain radical oxidations, the choice between using sunlight and O₂ versus a catalytic amount of Mn(OAc)₃ can lead to different product ratios. beilstein-journals.org

Table 3: Factors Influencing Product Distribution in Bicyclo[3.2.1]octane Rearrangements

Reaction TypeInfluencing FactorObservationReference
Skeletal Rearrangement of dioxabicyclooctanolsStereochemistry of C4-OHThe configuration of the alcohol determines the final ring system. beilstein-archives.org
SmI₂-mediated cyclopropane cleavageSolventAbsence of a protic solvent leads to a different major product. nih.gov
Radical OxidationReaction ConditionsUse of sunlight/O₂ vs. Mn(OAc)₃ catalyst alters product formation. beilstein-journals.org
Cyclopropane cleavageSubstituentsLocation and type of substituent affect the resulting products. researchgate.net

Torsional Steering Analysis in Bridged Radical Rearrangements.

Torsional steering refers to the influence of torsional strain in the transition state on the stereochemical outcome of a reaction. In bridged bicyclic systems, the rigid framework imposes significant conformational constraints, and thus torsional effects can play a decisive role in controlling reactivity and selectivity, particularly in radical rearrangements. While Bredt's rule, which states that a double bond cannot be placed at the bridgehead of a bridged ring system unless the rings are large enough, is a classic example of strain influencing reactivity, the more subtle effects of torsional steering are also critical. masterorganicchemistry.com

Detailed torsional steering analyses specifically for radical rearrangements within the this compound system are not prominently featured in the surveyed literature. However, the principles are broadly applicable to the strained bicyclo[3.2.1]octane framework. The fixed spatial relationship between atoms in this rigid structure means that the orbital alignment required for radical abstraction or addition is often only possible along specific trajectories. Any deviation from the ideal low-energy pathway can introduce significant torsional strain, creating a high-energy barrier for that pathway. This can lead to high selectivity for products that arise from transition states that minimize this strain. For example, in transannular radical cyclizations, the formation of specific bicyclic systems like bicyclo[3.2.1]octane is favored due to geometric constraints that facilitate the radical attack at a specific position across the ring. rsc.org The planarity required for sp² hybridized radical centers can be difficult to achieve at a bridgehead, influencing the stability and subsequent reaction pathways of such intermediates. mpbou.edu.in

Photochemical Reactivity and Cyclization Pathways of Bicyclo[3.2.1]octane Derivatives

Photochemical reactions offer powerful and often unique pathways for the synthesis of complex molecular architectures. In the context of bicyclo[3.2.1]octane systems, photochemical methods have been instrumental in accessing intricate polycyclic structures. uniroma1.itirb.hrbeilstein-journals.org

Intramolecular photocycloaddition represents a key strategy for the construction of the bicyclo[3.2.1]octane skeleton. beilstein-journals.orgrsc.org The irradiation of molecules containing appropriately positioned unsaturated moieties can lead to the formation of new rings and the generation of the characteristic bridged structure.

One notable example involves the photochemical intramolecular cycloaddition of 4- and 5-(2-vinylstyryl)oxazoles. beilstein-journals.org Upon irradiation, these compounds yield diverse fused oxazoline-benzobicyclo[3.2.1]octadienes. beilstein-journals.org The reaction proceeds through a [2+2] photocycloaddition to form the benzobicyclo[3.2.1]octadiene structures as the main products. irb.hr The stereoselectivity of these reactions can be high, with the formation of specific endo-isomers being favored. irb.hr The regioselectivity of intramolecular meta-photocycloaddition reactions leading to the bicyclo[3.2.1]octane core can be influenced by substituents. Electropositive groups tend to favor the formation of the linear isomer, while electronegative substituents direct the reaction towards the angular isomer. acs.org

Another approach involves the irradiation of enol acetates derived from 4-prop-2-enylcyclopentane-1,3-diones. rsc.org This leads to the high-yield formation of 6-acetoxytricyclo[3.2.1.0³,⁶]octan-2-ones, which can be subsequently fragmented to afford a range of substituted bicyclo[3.2.1]octane ring systems. rsc.org The initial step is a regioselective intramolecular [2+2] cycloaddition. rsc.org

The photochemical behavior of butadiene derivatives has also been explored. irb.hr Mono- and dimethoxy-substituted butadiene derivatives undergo intramolecular [2+2] photocycloaddition to primarily form benzobicyclo[3.2.1]octadiene structures. irb.hr In some cases, minor photoproducts arising from [4+2] photoinduced cycloaddition are also observed. irb.hr

Table 1: Examples of Intramolecular Photocycloaddition Reactions Leading to Bicyclo[3.2.1]octane Derivatives

Starting MaterialReaction ConditionsMajor Product(s)Reference
4-(2-vinylstyryl)oxazolePhotochemical intramolecular cycloadditionFused oxazoline-benzobicyclo[3.2.1]octadienes beilstein-journals.org
5-(2-vinylstyryl)oxazolePhotochemical intramolecular cycloadditionFused oxazoline-benzobicyclo[3.2.1]octadienes beilstein-journals.org
4-prop-2-enylcyclopentane-1,3-dione enol acetatesIrradiation6-acetoxytricyclo[3.2.1.0³,⁶]octan-2-ones rsc.org
Mono- and dimethoxy butadiene derivativesIrradiationBenzobicyclo[3.2.1]octadiene structures irb.hr

Fused bicyclo[3.2.1]octane systems can undergo subsequent photo-induced ring-opening reactions, leading to further structural diversification. The photochemically generated fused oxazoline-benzobicyclo[3.2.1]octadienes are relatively unstable. beilstein-journals.org They can spontaneously undergo ring opening of the oxazoline (B21484) moiety, followed by the formation of formiato- or formamido-benzobicyclo[3.2.1]octenone derivatives. beilstein-journals.org This transformation can also be facilitated by silica (B1680970) gel. beilstein-journals.org

In some cases, photoinduced electron transfer (PET) can be utilized to promote ring opening. For instance, the photolysis of certain bicyclic ketones in the presence of an electron donor like triethylamine (B128534) can lead to the formation of bicyclo[3.2.1]octanones through a reductive cyclobutane (B1203170) ring opening. researchgate.net

Palladium-Catalyzed Isomerization and Rearrangement Reactions of Bicyclo[3.2.1]octane Precursors

Palladium catalysis provides a versatile tool for the isomerization and rearrangement of precursors to afford bicyclo[3.2.1]octane derivatives. These reactions often proceed with high efficiency and stereoselectivity. nih.gov

A notable application is the palladium-catalyzed rearrangement of functionalized 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans. nih.gov These precursors, synthesized via C,O-cyclodialkylation of dilithiated cyclic beta-keto esters and sulfones, can be efficiently transformed into functionalized bicyclo[3.2.1]octan-8-ones. nih.gov In the case of sulfone derivatives, this rearrangement demonstrates high stereospecificity, exclusively yielding the endo-configured diastereomers. nih.gov

Palladium catalysis has also been employed in tandem reactions to construct complex polycyclic systems containing the bicyclo[3.2.1]octane core. For example, a palladium-catalyzed sequential reaction involving Sonogashira coupling, isomerization, Claisen rearrangement, and a [4+2] cycloaddition has been developed for the rapid synthesis of tricyclo[3.2.1.0²,⁷]oct-3-ene derivatives. researchgate.net Furthermore, palladium-catalyzed intramolecular cyclization of hydrazine (B178648) derivatives has been utilized to prepare 2-azabicyclo[3.2.1]octan-3-one systems. rsc.org The development of enantioselective palladium-catalyzed cascade reactions has enabled the synthesis of chiral indole-fused bicyclo[3.2.1]octanes. bohrium.com

Advanced Spectroscopic and Structural Elucidation of Bicyclo 3.2.1 Octane 1 Carbaldehyde and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of bicyclo[3.2.1]octane derivatives, offering deep insights into their stereochemistry and conformational preferences in solution. nih.govresearchgate.netpharm.or.jpresearchgate.net

To probe the three-dimensional structure and determine relative stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) is the technique of choice. nih.govmdpi.comjst.go.jp NOESY detects through-space interactions between protons that are in close proximity, providing critical information for assigning the stereochemical configuration at various centers within the molecule. mdpi.comjst.go.jp For instance, NOESY experiments have been instrumental in confirming the stereochemistry of substituted bicyclo[3.2.1]octane systems by observing correlations between specific protons, which in turn defines their relative spatial arrangement. mdpi.com The structures of many bicyclo[3.2.1]octanoid neolignans, for example, have been elucidated using these comprehensive 1D and 2D NMR methods. pharm.or.jpresearchgate.netnih.govjst.go.jpresearchgate.net

Table 1: Key 2D NMR Techniques and Their Applications in the Analysis of Bicyclo[3.2.1]octane Derivatives

Technique Abbreviation Information Provided Application Example
Correlation SpectroscopyCOSYShows coupling between vicinal protons (protons on adjacent carbons).Establishing proton-proton connectivity within the bicyclic framework. pharm.or.jp
Heteronuclear Multiple Quantum CoherenceHMQCCorrelates protons with the carbons they are directly attached to.Assigning carbon signals based on known proton resonances. pharm.or.jpmdpi.com
Heteronuclear Multiple Bond CorrelationHMBCShows correlations between protons and carbons over two to three bonds.Determining the connectivity of the carbon skeleton, including quaternary carbons. pharm.or.jpresearchgate.netnih.gov
Nuclear Overhauser Effect SpectroscopyNOESYReveals through-space proximity of protons, irrespective of bonding.Assigning relative stereochemistry and analyzing conformations. nih.govmdpi.comjst.go.jp

The symmetry, or lack thereof, in bicyclo[3.2.1]octane derivatives plays a significant role in the appearance of their NMR spectra. libretexts.org In highly symmetrical bicyclic compounds, the number of unique proton and carbon signals is reduced, leading to a simpler spectrum. libretexts.orgaroonchande.com This is because atoms or groups that are chemically equivalent due to a plane of symmetry or an axis of rotation will have the same chemical shift. libretexts.orgyoutube.com

However, the introduction of substituents often breaks this symmetry, leading to more complex spectra where chemically non-equivalent protons and carbons give rise to distinct signals. youtube.com The analysis of coupling constants and splitting patterns in these less symmetrical systems provides a wealth of information about the relative orientation of atoms. aroonchande.com For instance, the dihedral angle between two vicinal protons, which can be estimated from the magnitude of their coupling constant (J-value) via the Karplus equation, is a powerful tool for conformational analysis. pharm.or.jp In some cases, the absence of a coupling constant, such as a singlet signal for a bridgehead proton, can suggest a dihedral angle of approximately 90° with its neighbors. pharm.or.jp

X-ray Crystallography for Precise Geometric Parameters and Stereochemistry

While NMR spectroscopy provides invaluable data on the structure in solution, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional structure in the solid state. researchgate.netresearchgate.net This technique is crucial for the precise determination of bond lengths, bond angles, and absolute stereochemistry of bicyclo[3.2.1]octane derivatives. nih.govresearchgate.net

The bicyclo[3.2.1]octane skeleton is composed of a six-membered ring and a five-membered ring. X-ray crystallographic studies have confirmed that the six-membered ring typically adopts a distorted chair conformation. rsc.org The five-membered ring, on the other hand, can exist in various conformations, most commonly a half-chair or an envelope form. researchgate.netrsc.org The specific conformation adopted is often influenced by the substitution pattern on the bicyclic framework. For example, in a derivative of enmein (B198249), a natural product containing a bicyclo[3.2.1]octane system, the six-membered ring was found to be in a distorted chair form, while the five-membered ring adopted a half-chair conformation. rsc.org

The rigid, bridged structure of the bicyclo[3.2.1]octane system inherently introduces ring strain, which can lead to deviations from ideal bond lengths and angles. wikipedia.org X-ray crystallography allows for the precise measurement of these parameters, providing quantitative insight into the effects of this strain. researchgate.netstackexchange.com For example, the bridging valence angle in an enmein derivative was found to be 102°, which is significantly smaller than the ideal tetrahedral angle of 109.5°. rsc.org The analysis of bond lengths in strained systems is critical for understanding their reactivity and stability. nist.gov

Table 2: Representative Crystallographic Data for a Bicyclo[3.2.1]octane Derivative

Parameter Value Significance Reference
Crystal SystemOrthorhombicDescribes the basic shape of the unit cell. nih.govrsc.org
Space GroupP2₁2₁2₁Defines the symmetry elements within the unit cell. nih.govrsc.org
Six-membered Ring ConformationDistorted ChairCommon conformation for this part of the bicyclic system. rsc.org
Five-membered Ring ConformationHalf-ChairA frequently observed conformation for the five-membered ring. rsc.org
Bridging Valency Angle102°Indicates significant angle strain compared to an ideal tetrahedral angle. rsc.org

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Validation and Purity Assessment

Mass spectrometry (MS) and its combination with gas chromatography (GC-MS) are powerful analytical tools for the characterization of bicyclo[3.2.1]octane-1-carbaldehyde and its derivatives. nih.govresearchgate.net MS provides information about the molecular weight of a compound and can offer clues about its structure through fragmentation patterns. nist.govplymouth.ac.uk

High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the molecular formula of a compound with high accuracy by measuring its exact mass. nih.govresearchgate.net This is a crucial step in the identification of new or unknown bicyclo[3.2.1]octane derivatives. researchgate.netnih.gov The fragmentation patterns observed in the mass spectrum, often obtained through electron ionization (EI), can help to confirm the presence of the bicyclic core and identify substituent groups. nist.govplymouth.ac.uk

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for analyzing complex mixtures, allowing for the separation, identification, and quantification of individual components. plymouth.ac.uk For bicyclo[3.2.1]octane derivatives, GC-MS is an excellent method for assessing the purity of a synthesized compound and for identifying any byproducts or isomers that may be present. plymouth.ac.ukplymouth.ac.uk The retention time from the GC provides an additional piece of data for identification when compared against a known standard. plymouth.ac.uk

Detection and Characterization of Isomerization Byproducts

Isomerization reactions involving the bicyclo[3.2.1]octane skeleton can be prompted by various conditions, including acid catalysis and photochemical induction, leading to a range of structural byproducts. uniroma1.itbeilstein-journals.orgbeilstein-journals.org While specific studies detailing the isomerization byproducts of this compound are not extensively documented, plausible byproducts can be inferred from the known reactivity of the bicyclo[3.2.1]octane system and related aldehydes.

Acid-promoted rearrangements are a common feature in the chemistry of bicyclo[3.2.1]octane derivatives. researchgate.netmdpi.com For instance, acid-catalyzed treatment of related systems can induce skeletal rearrangements or Wagner-Meerwein shifts, potentially leading to the formation of other bicyclic or even tricyclic isomers. In some syntheses, an equilibrium can exist between different bicyclic or spirocyclic systems. mdpi.com One study noted that certain functionalized bicyclo[3.2.1]oct-1-ene derivatives could partially revert to a tricyclic precursor during chromatographic purification on silica (B1680970) gel, which provides an acidic environment. researchgate.net This suggests that under acidic conditions, this compound could potentially undergo ring-opening or rearrangement to form isomeric aldehydes with different bicyclic frameworks, such as bicyclo[2.2.2]octane or bicyclo[3.3.0]octane structures.

Photochemical conditions can also induce isomerization in aldehydes and bicyclic systems. beilstein-journals.orgnih.gov The irradiation of aldehydes can lead to the formation of radical intermediates, which may result in decarbonylation or rearrangement. nih.gov For unsaturated bicyclo[3.2.1]octadiene systems, photoisomerization is a known process that can precede further photochemical reactions. beilstein-journals.orgbeilstein-journals.org Depending on the specific reaction conditions and the presence of other functional groups, potential isomerization byproducts of this compound could include its epimer at the aldehyde-bearing carbon, or products resulting from skeletal rearrangements.

The detection and characterization of such byproducts would rely on a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) would be invaluable for separating and identifying isomers based on their mass-to-charge ratio and fragmentation patterns. Advanced Nuclear Magnetic Resonance (NMR) techniques, such as 2D-NMR (COSY, HMBC, NOESY), would be crucial for the complete structural elucidation of any rearranged products, allowing for the determination of connectivity and stereochemistry. researchgate.net

Table 1: Potential Isomerization Byproducts of this compound and Methods for Characterization

Potential Byproduct TypeFormation ConditionKey Characterization Techniques
Skeletal Isomers (e.g., Bicyclo[2.2.2]octane carbaldehyde)Acid CatalysisGC-MS, ¹H NMR, ¹³C NMR, 2D-NMR
EpimersAcid or Base Catalysis, PhotochemicalChiral Chromatography, Polarimetry, NMR
Ring-Opened ProductsAcid CatalysisIR (loss of aldehyde, new functional groups), MS, NMR
Decarbonylation Products (Bicyclo[3.2.1]octane)PhotochemicalGC-MS (loss of CHO group), NMR

Infrared (IR) Spectroscopy for Characterization of Functional Groups

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. For this compound, the IR spectrum is dominated by absorptions corresponding to the aldehyde group and the hydrocarbon framework.

The most characteristic absorption for the aldehyde functional group is the strong carbonyl (C=O) stretching vibration. For saturated aliphatic aldehydes, this band typically appears in the region of 1740-1720 cm⁻¹. The exact position can be influenced by the conformation of the molecule. Additionally, aldehydes exhibit a distinctive C-H stretching vibration for the aldehydic proton. This usually appears as one or two moderately strong bands in the 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹ regions.

The bicyclo[3.2.1]octane skeleton itself gives rise to characteristic C-H and C-C vibrations. The C-H stretching vibrations of the methylene (B1212753) (CH₂) and methine (CH) groups of the saturated bicyclic system are expected in the 3000-2850 cm⁻¹ range. C-H bending (scissoring and rocking) vibrations for the methylene groups typically appear around 1470-1450 cm⁻¹. beilstein-journals.org

Table 2: Expected and Observed IR Absorption Bands for this compound and Related Derivatives

Functional GroupVibration TypeExpected Range (cm⁻¹)Reported Values in Related Derivatives (cm⁻¹)Reference
AldehydeC=O Stretch1740-1720N/A beilstein-journals.org
AldehydeC-H Stretch2850-2800, 2750-2700N/A beilstein-journals.org
Alkane (Bicyclic Frame)C-H Stretch3000-28502929, 2856 researchgate.net
Alkane (Bicyclic Frame)C-H Bend1470-1450N/A beilstein-journals.org
Ester (Reference)C=O Stretch~17351727 researchgate.net
Ketone (Reference)C=O Stretch~17151722, 1683 beilstein-journals.org

Computational Chemistry Approaches for Bicyclo 3.2.1 Octane Systems

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust balance of accuracy and computational efficiency for analyzing bicyclic molecules like bicyclo[3.2.1]octane.

DFT calculations are crucial for determining the thermodynamic landscape of C8 hydrocarbon isomers. Comprehensive computational studies have established that bicyclo[3.2.1]octane is the most stable among fifteen C8H14 isomers, providing a reference point for comparing other bridged, fused, and spirocyclic systems. atlantis-press.comresearchgate.net Its superior stability is attributed to an optimized geometry that minimizes both ring and torsional strain relative to other structural arrangements. atlantis-press.com The stability of reactive intermediates, such as carbocations derived from the bicyclo[3.2.1]octane skeleton, has also been successfully evaluated using DFT, providing insight into reaction mechanisms and solvolysis behavior. rroij.comresearchgate.net

Furthermore, DFT is employed to map potential energy surfaces for chemical reactions, identifying the geometries and energies of transition states. ucla.edu For a reaction involving the bicyclo[3.2.1]octane framework, this allows for the calculation of activation energy barriers, which explains reaction kinetics and product distributions. ucla.edu

Table 1: Relative Stabilities of select C8H14 Isomers Compared to Bicyclo[3.2.1]octane Data sourced from DFT calculations, with Bicyclo[3.2.1]octane as the reference at 0.00 kcal/mol.

IsomerStructure TypeRelative Energy (kcal/mol)Reference
Bicyclo[3.2.1]octaneBridged Bicyclic0.00 atlantis-press.com
cis-Bicyclo[3.3.0]octaneFused Bicyclic0.24 atlantis-press.com
Bicyclo[2.2.2]octaneBridged Bicyclic0.70 atlantis-press.com
Spiro[3.4]octaneSpiro Bicyclic20.44 atlantis-press.com
Spiro[2.5]octaneSpiro Bicyclic22.40 atlantis-press.com

The conformation of the bicyclo[3.2.1]octane scaffold is dictated by a delicate balance of torsional and steric forces. While the bicyclic structure is inherently rigid, DFT calculations can quantify the subtle geometric adjustments that define its preferred three-dimensional shape. libretexts.org The six-membered ring within the bicyclo[3.2.1]octane system typically adopts a stable chair conformation. mdpi.comscribd.com

The reactivity of the bicyclo[3.2.1]octane system can be understood through analysis of its electronic structure. DFT calculations provide the electron density distribution, which highlights electron-rich and electron-deficient regions susceptible to chemical attack. rroij.comrroij.com Methods such as the Generalized Gradient Approximation (GGA) are used to accurately model the electron density and predict reactivity. rroij.comrroij.com

For bicyclo[3.2.1]octane-1-carbaldehyde, the electron-withdrawing nature of the carbonyl group is expected to significantly influence the molecule's electronic properties. Computational studies on similar unsaturated ketones within this framework show that the carbonyl group can lower the energy of the Highest Occupied Molecular Orbital (HOMO) through homoconjugation, enhancing the molecule's reactivity as a dienophile in cycloaddition reactions. acs.org Lewis acid coordination to the carbaldehyde's oxygen atom would further polarize the system, increasing the electrophilicity of the carbonyl carbon and potentially activating other parts of the molecule for specific reactions. unirioja.es

Conformational Analysis using Advanced Computational Methods

While DFT is a workhorse, other advanced computational methods provide a more dynamic and detailed picture of the conformational landscape of bicyclo[3.2.1]octane systems.

The bicyclo[3.2.1]octane framework is inherently strained due to the fusion of five- and six-membered rings. uniroma1.it Advanced computational techniques allow for the quantitative breakdown of this total strain energy into its constituent parts: angle strain (from distorted bond angles), torsional strain (from eclipsing interactions), and transannular strain (non-bonded interactions across the rings). libretexts.org For example, the stability of bicyclo[3.2.1]octane is a direct result of its structure minimizing these strains more effectively than its isomers. atlantis-press.com The strain can be precisely quantified; for instance, the alkynyl strain energy in a bicyclo[3.2.1]oct-2-yne derivative was calculated using isodesmic equations, demonstrating the power of these methods to isolate specific energetic contributions. rsc.org

The bicyclo[3.2.1]octane system is not static. It exists as an equilibrium of different conformers. Computational methods can identify the various energy minima on the potential energy surface and the transition states that connect them. For the parent bicyclo[3.2.1]octane, conformational analyses have shown that a boat-chair conformation is the most stable arrangement. ucl.ac.uk

In studies of related heterocyclic analogs, such as 3-azabicyclo[3.2.1]octanes, DFT calculations have been used to compare the relative energies of the chair-like and boat-like conformations of the piperidine (B6355638) ring. These studies not only identify the more stable chair-like conformer but also quantify the energy barrier for interconversion, providing a complete picture of the molecule's conformational dynamics. montclair.edu Such analyses are critical for understanding how the scaffold's shape influences the orientation of substituents and, consequently, its biological activity or chemical reactivity.

Table 2: Calculated Relative Energies for Conformers of a 3-Azabicyclo[3.2.1]octane Analog Data from DFT calculations showing the energy difference between the boat-like and the more stable chair-like conformation.

ConformationRelative Energy (kcal/mol)Reference
Chair-like0.00 montclair.edu
Boat-like< 9 montclair.edu

Theoretical Investigations of Reaction Mechanisms, Regioselectivity, and Stereoselectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction pathways involved in the synthesis of bicyclo[3.2.1]octane derivatives. These theoretical investigations provide profound insights into reaction mechanisms, and the origins of regioselectivity and stereoselectivity, which are often challenging to determine through experimental means alone.

Reaction Mechanisms

Theoretical studies have been instrumental in mapping the potential energy surfaces of reactions forming the bicyclo[3.2.1]octane core. This includes identifying transition states, intermediates, and the energetics of different pathways, thereby explaining observed product distributions.

For instance, in the organocatalytic domino Michael-Henry reaction to produce chiral bicyclo[3.2.1]octanes, DFT calculations have been employed to unravel the mechanism and the role of the catalyst. These calculations help in understanding how the catalyst activates the substrates and facilitates the cascade of bond-forming events. Similarly, the mechanism of palladium-catalyzed asymmetric tandem Heck/carbonylation reactions to form bicyclo[3.2.1]octanes has been investigated computationally. These studies can help to rationalize the observed outcomes and guide the development of more efficient catalytic systems.

Visible-light-induced photocatalytic tandem cyclizations represent another area where computational chemistry has provided mechanistic clarity. DFT calculations have been used to explore the proposed reaction pathways in the synthesis of 6-oxa-8-azabicyclo[3.2.1]octane derivatives, including the calculation of Gibbs free energy profiles to explain the observed selectivity.

Regioselectivity

The formation of the bicyclo[3.2.1]octane skeleton through cycloaddition reactions often involves questions of regioselectivity. DFT calculations have been successfully applied to predict and explain the regiochemical outcomes of such reactions. For example, in the intramolecular [3+2] nitrone cycloaddition reaction to form bicyclo[3.2.1]octane scaffolds, theoretical studies can determine the most likely sites of bond formation. By analyzing the electronic properties of the reacting species, such as through Fukui and Parr indices, researchers can identify the most reactive sites and predict the favored regioisomer. The electrostatic surface potential can also be analyzed to visualize the positive and negative regions that dictate the interaction between reactants.

A study on the reaction of nitrones with alkenes utilized DFT at the B3LYP/6-31G(d) level of theory to investigate the experimentally observed regioselectivity, with the theoretical results showing good agreement with experimental findings.

Stereoselectivity

Understanding and controlling stereoselectivity is crucial in the synthesis of complex, biologically active molecules containing the bicyclo[3.2.1]octane framework. Computational studies have been pivotal in explaining the origins of high stereoselectivity in many of these reactions.

In the context of a highly enantio- and diastereoselective organocatalytic domino Michael-Henry process that yields bicyclo[3.2.1]octane derivatives with four stereogenic centers, DFT calculations on the transition states were performed. These calculations revealed the energetic differences between the various possible transition states, thereby explaining why certain stereoisomers are formed preferentially.

Similarly, in the enantioselective synthesis of bicyclo[3.2.1]octan-8-ones via a tandem Michael-Henry reaction, computational modeling can help to rationalize the high enantioselectivity observed (92-99% ee). By modeling the interaction between the chiral catalyst and the substrates, the specific transition state leading to the major enantiomer can be identified.

The conformational analysis of bicyclo[3.2.1]octane-based systems is also amenable to computational investigation. For new diastereomeric [3.2.1]-3-aza-8-oxy-bicyclic diamine scaffolds, in silico conformational analysis was performed to identify stable conformations and the energy barriers between them. Such studies are valuable for understanding how the rigid bicyclic scaffold influences the spatial arrangement of functional groups, which is critical for applications in medicinal chemistry.

The relative energetics of different conformers, such as the chair-like and boat-like conformations of the ring containing the secondary nitrogen in azabicyclic systems, can be calculated, as shown in the table below for a model system.

Table 1: Calculated Relative Energies of Bicyclic Diamine Conformers Data derived from a study on [3.2.1] and [3.2.2] bicyclic diamines.

TemplateConformationRelative Energy (kcal/mol)
exo-[3.2.1]Chair-like0.0
exo-[3.2.1]Boat-like3.9
endo-[3.2.1]Chair-like0.0
endo-[3.2.1]Boat-like4.8

Furthermore, DFT calculations have been used to assess the relative stabilities of various isomers of the parent bicyclo[3.2.1]octane. These studies provide fundamental data on the energetic landscape of the C8 hydrocarbon system. The table below presents a selection of calculated relative energies for different cyclooctene (B146475) isomers, highlighting the high stability of the bicyclo[3.2.1]octane framework.

Table 2: Relative Energies of C8H14 Isomers Calculated at the B3LYP/6-311G Level* Data from a computational assessment of cyclooctene isomers.

IsomerStructureRelative Energy (kcal/mol)
Iso-Ibicyclo[3.2.1]octane0.00
Iso-IIbicyclo[3.3.0]octane6.27
Iso-IIIbicyclo[2.2.2]octane2.11
Iso-IVbicyclo[4.2.0]octane11.02
Iso-Vspiro[3.4]octane9.07

These examples underscore the power of computational chemistry to provide detailed, atomistic insights into the reactivity and selectivity of reactions involving bicyclo[3.2.1]octane systems, complementing experimental studies and accelerating the development of new synthetic methodologies.

Conclusion and Future Research Directions in Bicyclo 3.2.1 Octane 1 Carbaldehyde Chemistry

Summary of Key Advances and Unresolved Challenges

Significant strides have been made in the synthesis of the bicyclo[3.2.1]octane skeleton. Methodologies such as intramolecular Diels-Alder reactions, the fragmentation of tricyclic systems, and various cascade reactions have proven effective. nih.govmdpi.comresearchgate.net Organocatalysis has emerged as a powerful tool, enabling the enantioselective synthesis of chiral bicyclo[3.2.1]octane derivatives from achiral precursors. nih.govmdpi.com For instance, the use of chiral organocatalysts has facilitated the synthesis of polysubstituted chiral bicyclo[3.2.1]octanes with good diastereoselectivities and enantioselectivities. nih.gov

Research AreaKey AdvancesUnresolved Challenges
Synthesis Development of organocatalytic and cascade reactions for scaffold construction. researchgate.netnih.govAchieving high stereocontrol, especially at bridgehead positions. bohrium.comrsc.org
Methodology Use of intramolecular Diels-Alder and fragmentation strategies. nih.govmdpi.comNeed for more direct, atom-economical synthetic routes.
Chirality Successful enantioselective synthesis of chiral derivatives. nih.govmdpi.comBroader application and scalability of asymmetric syntheses.

Emerging Synthetic Methodologies and Novel Catalytic Transformations

The future of Bicyclo[3.2.1]octane-1-carbaldehyde synthesis lies in the development of innovative and efficient chemical transformations. Emerging strategies focus on cascade or domino reactions, where multiple bonds are formed in a single operation, significantly improving synthetic efficiency. researchgate.net A notable example is the iodine-induced cyclization and oxidation of allylic alcohols to create highly functionalized bicyclo[3.2.1]octanes.

Catalysis is at the forefront of these new methodologies.

Organocatalysis: This field continues to evolve, with new catalysts being designed for highly enantioselective transformations, including Michael-aldol and sulfenocyclization reactions to build the bicyclic core. nih.govnih.gov

Metal Catalysis: Transition-metal-catalyzed reactions, such as palladium-catalyzed cascade reactions, are being explored for the enantioselective construction of indole-fused bicyclo[3.2.1]octanes. bohrium.com These methods offer novel pathways to complex derivatives.

Photoredox Catalysis: The use of visible light to initiate radical reactions under mild conditions is a promising avenue for forging the bicyclo[3.2.1]octane framework. uniroma1.it

These catalytic systems are expected to enable more streamlined and environmentally benign syntheses of this compound.

Future Prospects in Advanced Structural Elucidation and Computational Modeling

The rigid, three-dimensional structure of bicyclo[3.2.1]octane derivatives presents unique challenges for structural characterization. While standard techniques like NMR spectroscopy are essential, future research will increasingly rely on advanced methods for unambiguous structural assignment. beilstein-journals.org

Computational chemistry is poised to play a more significant role in this field. nih.gov

Molecular Modeling: Computer-aided molecular modeling can be used to predict the structure-activity relationships of bicyclo[3.2.1]octane derivatives, guiding the design of new compounds with specific biological properties. nih.govibmc.msk.ru

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can provide deep insights into reaction mechanisms, helping to explain observed stereoselectivities and to design more effective catalysts and reaction conditions. researchgate.net

Predictive Analysis: As computational power grows, it may become possible to predict the reactivity and spectral properties of novel this compound derivatives before they are synthesized in the lab.

The synergy between advanced spectroscopic techniques and high-level computational modeling will be crucial for accelerating progress in understanding and utilizing these complex molecules.

Potential for Discovering Novel Reactivity and Functionalization Pathways

The carbaldehyde group at the C1 position of this compound is a gateway to a wealth of chemical transformations. This functional group allows for the introduction of diverse substituents and the construction of more complex molecular architectures. Future research will likely focus on exploring novel reactions that take advantage of the unique steric and electronic environment of the bicyclic system.

For example, the Vilsmeier-Haack reaction has been used to introduce a carbaldehyde group onto a thienyl bicyclo[3.2.1]octadiene system, which then serves as a starting point for Wittig reactions and aldol (B89426) condensations to extend conjugation and build polycyclic structures. beilstein-journals.orgbeilstein-journals.org This demonstrates the utility of the aldehyde as a synthetic handle.

Future explorations may include:

Asymmetric Aldehyde Additions: Developing new catalytic methods for the enantioselective addition of nucleophiles to the aldehyde, creating new stereocenters with high control.

C-H Functionalization: Directly modifying the C-H bonds of the bicyclic skeleton, a strategy that would offer highly efficient and elegant pathways to new derivatives.

Ring-Distortion Chemistry: Investigating reactions that leverage the inherent ring strain of the bicyclic system to drive unique chemical transformations and rearrangements.

The discovery of novel reactivity will not only expand the chemical toolbox for working with this compound but also potentially lead to the synthesis of new classes of compounds with valuable biological or material properties.

Q & A

Q. Advanced Research Focus

  • Temperature control : Radical-mediated rearrangements require strict thermal regulation (±2°C) to prevent side reactions .
  • Moisture-sensitive steps : Use anhydrous solvents and inert atmospheres for water-sensitive intermediates (e.g., selenophenyl esters) .
  • Catalyst purity : Validate transition-metal catalysts (e.g., Rh or Pd) via ICP-MS to avoid contamination-driven side reactions .

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